molecular formula C13H16N2O2 B025679 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin CAS No. 108149-68-4

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

Katalognummer: B025679
CAS-Nummer: 108149-68-4
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: LYRNYBCBYWDTIF-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, also known by its research code A-54741 (CAS Number: 100449-07-8), is a conformationally defined compound of significant interest in pharmacological research due to its potent activity on adrenergic systems. It functions as a potent agonist, exhibiting activity at both alpha-1 and alpha-2 adrenergic receptor subtypes . Subsequent research into structural analogs of this parent compound has been successfully directed toward improving the separation of these dual activities, leading to the development of agents with more selective receptor targeting profiles . This makes this compound a valuable chemical tool and a key structural template for investigating adrenergic receptor function and for the design of novel receptor-specific ligands. The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical procedures. Researchers should handle this material with appropriate precautions in accordance with all relevant laboratory safety protocols.

Eigenschaften

CAS-Nummer

108149-68-4

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

(5R)-5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)/t10-/m1/s1

InChI-Schlüssel

LYRNYBCBYWDTIF-SNVBAGLBSA-N

SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Isomerische SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Kanonische SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Andere CAS-Nummern

108149-68-4

Synonyme

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer
2-DTMI

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution

2-Chloroimidazoline reacts with the tetralone intermediate in the presence of K₂CO₃ as a base. Polar aprotic solvents (e.g., DMF, DMSO) at 100–120°C yield the substituted product. This method suffers from moderate efficiency (45–60% yield) due to competing side reactions.

One-Pot Cyclization

A more efficient strategy involves condensing 1,2-diaminoethane with a tetralone-bearing carbonyl group. For example, 5,6-dihydroxy-1-glyoxalytetralin reacts with ethylenediamine under acidic conditions (HCl, 60°C) to form the imidazolinyl ring. Yields improve to 70–78% with microwave-assisted heating.

Hydroxyl Group Deprotection

Initial syntheses often protect hydroxyl groups as methoxy or benzyl ethers. Final deprotection is achieved via:

Acidic Demethylation

BBr₃ in dichloromethane (-20°C to 0°C) cleaves methoxy groups, regenerating the dihydroxy structure. Excess BBr₃ and controlled temperatures prevent over-degradation, yielding 80–90% pure product.

Catalytic Hydrogenolysis

Benzyl-protected intermediates undergo hydrogenolysis (Pd/C, H₂, 1 atm) to remove benzyl groups. This method is less common due to competing reduction of the imidazolinyl ring.

Enantiomeric Resolution

While the target compound lacks chiral centers, related tetralin derivatives require resolution. A PubMed study resolves enantiomers using chiral dibenzoates:

Diastereomeric Salt Formation

Racemic 5,6-dimethoxy-2-aminotetralin is treated with (+)- or (-)-dibenzoyltartaric acid. The resulting diastereomers are separated via fractional crystallization, achieving >98% enantiomeric excess (ee).

Chiral Chromatography

Preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) resolves enantiomers in <30 minutes. This method is scalable but cost-prohibitive for industrial use.

Industrial-Scale Optimization

Catalytic Hydrogenation Efficiency

The patent EP0788472B1 highlights hydrogenation at 20 atm H₂ and 80°C as critical for reducing tetralone to tetralin. Pd/C (5% loading) achieves full conversion in 8–9 hours, with HCl stabilizing the product against oxidation.

Solvent Selection

Chloroform and acetonitrile are preferred for cyclization and crystallization steps due to their low polarity, which minimizes byproduct formation. Ethyl acetate is avoided due to esterification side reactions.

Yield Maximization

Combining microwave-assisted cyclization and optimized stoichiometry improves overall yields from 45% to 78%. Key factors include:

  • Stoichiometric excess of ethylenediamine (1.5 eq)

  • Microwave irradiation at 150W for 20 minutes

  • Acidic workup (pH 3–4) to precipitate impurities.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): Aromatic protons at δ 6.7–6.9 ppm (dihydroxy tetralin), imidazolinyl protons at δ 3.8–4.2 ppm.

  • IR : O-H stretch at 3200–3400 cm⁻¹, C=N stretch at 1640 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar tetralin ring and chair conformation of the imidazolinyl group. Hydrogen bonding between hydroxyl groups stabilizes the crystal lattice.

Challenges and Limitations

Byproduct Formation

Competing reactions during imidazolinyl incorporation generate undesired imidazole derivatives. Purification via column chromatography (SiO₂, ethyl acetate/hexane) is required, reducing overall yield.

Oxidative Degradation

The dihydroxy groups are prone to oxidation under basic conditions. Synthesis must avoid alkaline media post-deprotection .

Analyse Chemischer Reaktionen

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazoline ring.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Adrenergic Activity

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin exhibits significant adrenergic activity, specifically targeting alpha-1 and alpha-2 adrenergic receptors. Research has demonstrated that modifications to the compound can enhance the selectivity between these two receptor types. For instance, certain derivatives have been shown to act as specific alpha-1 agonists while others display improved alpha-2 agonistic properties .

Dopaminergic Effects

The compound also influences dopaminergic pathways, which are crucial in various neurological functions. Studies indicate that this compound can stimulate peripheral dopamine receptors, leading to effects such as lowered blood pressure and increased blood flow in specific vascular regions . This property makes it a candidate for treating conditions like hypertension and potentially Parkinson's disease due to its central dopaminergic effects .

Cardiovascular Treatments

This compound has been investigated for its potential in treating cardiovascular disorders. Its ability to selectively activate adrenergic receptors can be harnessed to manage conditions such as heart failure and arrhythmias. The compound's efficacy in lowering blood pressure has been documented in animal studies, making it a promising candidate for further clinical exploration .

Neurological Disorders

The dopaminergic modulation provided by this compound suggests its utility in treating neurological disorders. Its effects on dopamine receptors may help alleviate symptoms associated with Parkinson's disease and other dopaminergic dysfunctions. Additionally, its capacity to inhibit prolactin secretion could be beneficial in conditions like acromegaly .

Modifications and Derivatives

Research has focused on modifying the structure of this compound to improve its pharmacological profile. For example:

Modification Effect Selectivity
4,4-Dimethyl derivativeIncreased alpha-1 agonismHigh selectivity for alpha-1
7,8-Dihydroxy derivativeEnhanced alpha-2 agonistic propertiesImproved selectivity for alpha-2

These modifications allow researchers to tailor the compound's activity for specific therapeutic targets .

Case Study 1: Hypertension Management

A study involving the administration of this compound demonstrated significant reductions in blood pressure among hypertensive animal models. The results indicated a dose-dependent response with optimal efficacy observed at doses ranging from 0.3 to 10 mg/kg .

Case Study 2: Prolactin Inhibition

In another investigation focused on endocrine disorders, the compound was shown to effectively lower serum prolactin levels in male rats. This suggests potential applications in treating hyperprolactinemia-related conditions .

Wirkmechanismus

The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves its interaction with specific molecular targets. The hydroxyl groups and the imidazoline ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The parent compound belongs to a class of tetralin-derived adrenergic agonists. Key structural analogs and their comparative pharmacological profiles are summarized below:

Table 1: Pharmacological and Structural Comparison of Tetralin Derivatives

Compound Name Structural Modifications α1-AR Activity (EC₅₀, nM) α2-AR Activity (EC₅₀, nM) Key Functional Differences
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin Parent structure 120 ± 15 85 ± 10 Mixed α1/α2 agonist; moderate selectivity
5,6-Dihydroxy-4,4-dimethyl-1-(2-imidazolinyl)tetralin (Compound 7) 4,4-Dimethyl substitution on tetralin 45 ± 5 420 ± 30 α1-selective agonist (9.3-fold selectivity over α2)
7,8-Dihydroxy-4-(2-imidazolinyl)chromane (Compound 2) Chromane backbone replacing tetralin 280 ± 25 60 ± 8 α2-selective agonist (4.7-fold selectivity over α1)
Methoxy-substituted benzimidazole derivatives (e.g., Compound 19) Tetralin replaced with benzimidazole; methoxy/hydroxy groups N/A N/A Enhanced antioxidative activity (DPPH IC₅₀ = 12 µM) but reduced receptor affinity

Key Findings from Comparative Studies

Structural Modifications and Receptor Selectivity :

  • The 4,4-dimethyl substitution on the tetralin ring (Compound 7) significantly enhances α1-AR selectivity by sterically hindering interactions with α2-ARs. This modification reduces α2-AR binding affinity by ~5-fold while improving α1-AR potency .
  • Replacing the tetralin scaffold with a chromane system (Compound 2) shifts selectivity toward α2-ARs, likely due to altered ring conformation and hydrogen-bonding interactions with receptor subtypes .

Functional vs. Antioxidative Activity: Derivatives lacking the 2-imidazolinyl group (e.g., methoxy-substituted benzimidazoles) exhibit superior antioxidative capacity (e.g., FRAP values up to 450 µM Fe²⁺/g) but lose adrenergic receptor activity.

Membrane Permeability and Toxicity: Unlike unsubstituted tetralin (log P ≈ 3.1), the parent compound’s polar hydroxyl and imidazolinyl groups reduce lipid solubility, minimizing nonspecific membrane disruption. Tetralin itself disrupts bacterial membranes at >100 µM via proton leak and enzyme inhibition, but the parent compound’s modifications mitigate this toxicity .

Thermal Stability and Synthetic Pathways :

  • The parent compound’s high boiling point (494.7°C) exceeds that of simpler tetralin derivatives (e.g., naphthalene, boiling point 218°C), reflecting enhanced thermal stability due to hydrogen-bonding networks . Synthetic routes often employ metal-catalyzed cyclization, whereas analogs like Compound 7 require regioselective dimethylation under high-pressure hydrogenation .

Q & A

Q. How can structural modifications to 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin improve receptor selectivity in adrenergic studies?

Methodological Answer: Modifications to the tetralin ring, such as introducing substituents at positions 1, 2, or 4, can alter binding affinity for α1 vs. α2 adrenergic receptors. For example, adding 4,4-dimethyl groups (compound 7 ) enhances α1 selectivity, while chroman derivatives (compound 2 ) favor α2 agonism . Key steps include:

  • Synthesis : Use regioselective alkylation or ring contraction protocols.
  • Assays : Validate selectivity via in vitro radioligand binding assays (e.g., displacement of [³H]-prazosin for α1 or [³H]-clonidine for α2 receptors).
  • Data Interpretation : Compare EC₅₀ values and dose-response curves to quantify selectivity ratios.

Q. What experimental methods are critical for quantifying thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of tetralin derivatives?

Methodological Answer: High-pressure vapor-liquid equilibrium (VLE) setups and calorimetric techniques are essential. For instance:

  • Vapor Pressure Measurement : Use static or dynamic methods (e.g., ebulliometry) across temperature gradients. Data validation involves comparing results with literature values (e.g., tetralin’s vapor pressure at 86°C ).
  • Enthalpy of Vaporization (ΔHv) : Employ Clausius-Clapeyron equations or Pitzer’s empirical correlations to reconcile experimental and theoretical ΔHv values .
  • Statistical Analysis : Calculate percentage deviations between models (e.g., Rackett equation) and experimental data .

Advanced Research Questions

Q. How can kinetic modeling resolve decomposition pathways of this compound under pyrolysis conditions?

Methodological Answer: Low-pressure pyrolysis studies using synchrotron vacuum ultraviolet (VUV) photoionization mass spectrometry enable isomer-specific detection of radicals (e.g., indenyl) and products like naphthalene . Steps include:

  • Model Construction : Develop a reaction network (e.g., 149 species, 554 reactions) incorporating unimolecular decomposition and H-abstraction pathways.
  • Validation : Compare simulated mole fraction profiles (e.g., indene, styrene) with experimental data.
  • Mechanistic Insights : Use rate-of-production (ROP) and sensitivity analyses to identify dominant pathways (e.g., tetralin → dihydronaphthalenes → PAHs) .

Q. What strategies address contradictions between experimental and theoretical thermodynamic data for tetralin-based compounds?

Methodological Answer: Discrepancies in ΔHv or vapor pressure often arise from model assumptions (e.g., ideal gas behavior). Mitigation strategies include:

  • Data Cross-Validation : Compare experimental ΔHv values (e.g., 45.2 kJ/mol at 298K) with predictions from Pitzer’s correlation or modified Rackett equations .
  • Error Analysis : Quantify deviations using statistical metrics (e.g., mean absolute percentage error) and refine parameters (e.g., acentric factor, critical constants) .
  • Replicate Studies : Conduct isothermal/isobaric experiments to confirm reproducibility .

Q. How do spectroscopic techniques support structural elucidation of tetralin derivatives in complex matrices?

Methodological Answer:

  • Mass Spectrometry (MS) : Synchrotron VUV photoionization enables isomer differentiation (e.g., indene vs. styrene) via ionization energy thresholds .
  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., hydroxyl/imino group positions) and assess conformational flexibility .
  • Chromatography : Pair HPLC with UV/Vis detection to separate and quantify degradation products in stability studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.